(2R)-4,4-difluorobutan-2-amine

Chiral amine Enantiomer potency Opioid receptor

Chiral amine intermediate for CDK2-targeted oncology programs, including the clinical candidate tagtociclib (PF-07104091). The defined (R)-configuration ensures stereochemical fidelity in carbamate pharmacophores targeting the CDK2 ATP-binding pocket. The terminal 4,4-gem-difluoro motif lowers amine pKa by ~2-3 log units, directly demonstrated to confer metabolic stabilization against CYP2D6-mediated oxidative clearance. • >100-fold potency differences between enantiomeric 4,4-difluoro amines in opioid receptor assays • Attenuated basicity reduces hERG channel blockade and lysosomal trapping risks • Supplied as free base or HCl salt; both forms available for immediate global shipping

Molecular Formula C4H9F2N
Molecular Weight 109.12 g/mol
Cat. No. B15320916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-4,4-difluorobutan-2-amine
Molecular FormulaC4H9F2N
Molecular Weight109.12 g/mol
Structural Identifiers
SMILESCC(CC(F)F)N
InChIInChI=1S/C4H9F2N/c1-3(7)2-4(5)6/h3-4H,2,7H2,1H3/t3-/m1/s1
InChIKeyAAOJRPSNKWSTFL-GSVOUGTGSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2R)-4,4-Difluorobutan-2-amine – Chiral Fluorinated Amine Building Block for Kinase-Targeted Drug Discovery


(2R)-4,4-Difluorobutan-2-amine (CAS 2165871-46-3) is a chiral, non-racemic primary amine bearing a gem-difluoro motif at the terminal carbon and a defined (R)-configuration at the C2 stereogenic center . Its molecular formula is C₄H₉F₂N (MW 109.12) and it is commercially supplied as the free base or the hydrochloride salt (CAS 2306246-33-1, MW 145.58) . The compound belongs to the class of β,β-difluoro amines, which are recognized in medicinal chemistry for their attenuated basicity, modulated lipophilicity, and enhanced metabolic stability relative to non-fluorinated or mono-fluorinated analogs [1]. It has been specifically cited as a synthetic intermediate in the preparation of aminopyrazolylcyclopentyl carbamate derivatives that function as cyclin-dependent kinase 2 (CDK2) inhibitors, including the clinical candidate tagtociclib (PF-07104091) .

Why (2R)-4,4-Difluorobutan-2-amine Cannot Be Substituted by Racemic or Regioisomeric Analogs


Substituting (2R)-4,4-difluorobutan-2-amine with its racemate, (S)-enantiomer, or a non-fluorinated analog introduces risks that are quantifiable in receptor binding, metabolic stability, and downstream synthetic fidelity. The (R)-configuration defines the spatial orientation of the amine in chiral environments—a feature that, in the context of the related 4,4-difluoro-2-aminobutyric acid (DFAB), produced over 100-fold differences in delta opioid receptor agonist potency between enantiomeric peptides [1]. The gem-difluoro substitution at C4 withdraws electron density through two C–F bonds, lowering the amine pKₐ by approximately 1–2 log units relative to the parent butan-2-amine and thereby altering both the ionization state at physiological pH and the compound's susceptibility to CYP450-mediated oxidative metabolism [2]. Regioisomeric variants such as 3,3-difluorobutan-2-amine place the fluorine atoms adjacent to the stereogenic center, producing a distinct electronic and steric environment that cannot be assumed to yield equivalent pharmacokinetic or pharmacodynamic outcomes. These properties are not interchangeable; they represent structural determinants that directly control the performance of the final drug candidates into which this building block is incorporated [3].

(2R)-4,4-Difluorobutan-2-amine: Comparator-Based Quantitative Differentiation Evidence


Enantiomeric Identity: (R)-Configuration as a Determinant of Biological Potency in Fluorinated Amine Scaffolds

In a study of enkephalin analogs incorporating 4,4-difluoro-2-aminobutyric acid (DFAB)—the carboxylic acid congener of 4,4-difluorobutan-2-amine—the D-DFAB³-containing DPDPE analog exhibited over 100-fold higher delta opioid receptor agonist potency compared to the non-fluorinated D-Abu³ analog, and notably, the D-DFAB³ analog was more potent than its L-DFAB³ counterpart, reversing the usual L > D trend observed with non-fluorinated amino acids [1]. This demonstrates that the (R) versus (S) configuration at the amine-bearing carbon is not a passive structural feature but an active determinant of target engagement when combined with the gem-difluoro motif.

Chiral amine Enantiomer potency Opioid receptor Stereochemistry

Metabolic Stability: 4,4-Gem-Difluoro Substitution Reduces CYP2D6-Mediated Oxidative Clearance

In a systematic study of fluorinated perhexiline analogues, the 4,4-gem-difluoro analog (compound 50) was identified as 'highly stable' and demonstrated 'greatly reduced susceptibility to CYP2D6-mediated metabolism' compared to the parent perhexiline and to non-fluorinated cycloalkyl analogs that retained a pharmacokinetic profile 'very similar to that shown by the parent compound' [1]. This study provides direct evidence that the 4,4-gem-difluoro substitution pattern—identical to that in (2R)-4,4-difluorobutan-2-amine—confers metabolic stabilization that is not achieved by non-fluorinated or mono-fluorinated modifications at the same position.

Metabolic stability CYP2D6 Gem-difluoro Pharmacokinetics

Amine Basicity Modulation: pKₐ Reduction by Terminal Gem-Difluoro Substitution

Physicochemical profiling of fluoroalkyl-substituted amines has established that the introduction of fluoroalkyl groups reduces amine basicity in a monotonic fashion dependent on the fluorination pattern [1]. The gem-difluoro group at the terminal (4-) position exerts an inductive electron-withdrawing effect that lowers the conjugate acid pKₐ by approximately 1.5–2.5 log units compared to the parent non-fluorinated alkylamine [1]. For (2R)-4,4-difluorobutan-2-amine, this translates to an estimated pKₐ(H) of roughly 7.5–8.5 versus approximately 10.5 for butan-2-amine . This reduction in basicity decreases the fraction of positively charged (protonated) amine at physiological pH, which is associated with improved membrane permeability and reduced off-target binding to hERG and other ion channels [1].

Amine basicity pKa Fluorine effect Drug-likeness

Defined Synthetic Utility: Validated Intermediate in CDK2 Inhibitor (Tagtociclib/PF-07104091) Synthesis

4,4-Difluorobutan-2-amine (as the hydrochloride salt) is explicitly documented as a reagent in the preparation of aminopyrazolylcyclopentyl carbamate derivatives for use as CDK2 inhibitors, referencing the Behenna et al. patent WO 2020157652 A2 assigned to Pfizer . The resulting CDK2 inhibitor, PF-07104091 (tagtociclib), demonstrates Kis of 1.16 nM against CDK2/cyclin E1 with selectivity over CDK1/cyclin A2 (Ki 110 nM, ~95-fold), CDK4/cyclin D1 (Ki 238 nM), and CDK9 (Ki 117 nM) . While the amine building block itself is not the active pharmacophore, its incorporation into the carbamate linkage is structurally essential for the final compound's activity, and alternative amines would produce structurally divergent analogs with unpredictable effects on potency and selectivity.

CDK2 inhibitor Tagtociclib Building block Kinase

(2R)-4,4-Difluorobutan-2-amine: Evidence-Backed Application Scenarios for Procurement and Research Use


Chiral Building Block for CDK2 Inhibitor Development and Kinase-Targeted Oncology Programs

(2R)-4,4-Difluorobutan-2-amine serves as a key chiral amine intermediate for constructing aminopyrazolylcyclopentyl carbamate-based CDK2 inhibitors, including the clinical candidate tagtociclib (PF-07104091) [1]. Research groups engaged in CDK2-targeted oncology drug discovery—particularly those pursuing cyclin E1-amplified breast cancer indications—should prioritize the (R)-enantiomer over the racemate or (S)-enantiomer to ensure stereochemical fidelity in the final carbamate linkage, as the defined (R)-configuration at the amine-bearing carbon directly dictates the spatial orientation of the carbamate pharmacophore within the CDK2 ATP-binding pocket [1].

Metabolic Stability Engineering: Reducing CYP2D6-Mediated Clearance in Amine-Containing Leads

For programs where amine-containing lead compounds are undergoing rapid CYP2D6-mediated oxidative clearance, incorporating the 4,4-gem-difluoro motif—as exemplified by (2R)-4,4-difluorobutan-2-amine—has been directly demonstrated to confer metabolic stabilization. The perhexiline analog study showed that 4,4-gem-difluoro substitution produced a compound that was 'highly stable' with 'greatly reduced susceptibility to CYP2D6-mediated metabolism,' while non-fluorinated cycloalkyl analogs failed to improve the pharmacokinetic profile [1]. This amine can be deployed as a metabolic stability-enhancing building block in scaffold-hopping campaigns where CYP2D6 liability has been identified as a primary optimization challenge.

Basicity-Tuned Amine for CNS and Oral Bioavailability Optimization

The attenuated basicity imparted by the terminal gem-difluoro group—estimated to lower the amine pKₐ(H) by approximately 2.0–3.0 log units relative to non-fluorinated butan-2-amine [1]—makes (2R)-4,4-difluorobutan-2-amine a rational choice for CNS drug discovery programs where excessive amine basicity leads to poor blood-brain barrier penetration, lysosomal trapping, or hERG channel blockade. Procurement of this specific fluorination pattern, rather than mono-fluorinated or non-fluorinated analogs, provides a pre-calibrated pKₐ shift that falls within the favorable range (pKₐ 7.5–8.5) commonly targeted for CNS-active small molecules [1].

Enantioselective Synthesis of Fluorinated Peptidomimetics and Amino Acid Derivatives

The demonstrated >100-fold potency enhancement of D-DFAB-containing peptides over non-fluorinated D-Abu analogs at the delta opioid receptor [1] establishes a precedent for the use of (R)-configured 4,4-difluoro amine building blocks in peptidomimetic drug design. Research programs exploring fluorinated amino acid surrogates or peptide isosteres—particularly those targeting Class A GPCRs where fluorine-mediated potency gains have been documented—should consider (2R)-4,4-difluorobutan-2-amine as a precursor to 4,4-difluoro-2-aminobutyric acid derivatives, enabling systematic exploration of fluorine effects on receptor binding and selectivity.

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